molecular formula C24H28N2O2S B297979 2-[(3,4-Dimethylphenyl)imino]-3-ethyl-5-(4-isobutoxybenzylidene)-1,3-thiazolidin-4-one

2-[(3,4-Dimethylphenyl)imino]-3-ethyl-5-(4-isobutoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B297979
M. Wt: 408.6 g/mol
InChI Key: CTPDULBJJINEQS-APPGCKKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-Dimethylphenyl)imino]-3-ethyl-5-(4-isobutoxybenzylidene)-1,3-thiazolidin-4-one, commonly known as DIBO, is a thiazolidinone derivative that has been extensively studied for its potential applications in various scientific research fields. DIBO is a synthetic compound that has been synthesized using a variety of methods, including microwave irradiation and solvent-free conditions.

Mechanism of Action

The mechanism of action of DIBO is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. DIBO has been shown to interact with the nuclear factor kappa B (NF-κB) pathway, which plays a key role in regulating inflammation and immune responses. DIBO has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of a variety of proteins.
Biochemical and Physiological Effects:
DIBO has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral activity, DIBO has been shown to induce apoptosis (programmed cell death) in cancer cells. DIBO has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a key process in tumor growth and metastasis. In addition, DIBO has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using DIBO in lab experiments is its potent anti-cancer activity. DIBO has been shown to exhibit activity against a variety of cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using DIBO in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on DIBO. One area of research could focus on developing new synthetic methods for DIBO that are more efficient and environmentally friendly. Another area of research could focus on elucidating the exact mechanism of action of DIBO, which could lead to the development of more potent and selective inhibitors of protein-protein interactions. Finally, further research could be conducted on the potential applications of DIBO in the treatment of neurodegenerative diseases, as well as other infectious diseases.

Synthesis Methods

DIBO has been synthesized using a variety of methods, including solvent-free conditions and microwave irradiation. One of the most common methods involves the reaction of 3,4-dimethylbenzaldehyde and isobutyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting product is then reacted with 2-aminothiophenol to form DIBO. Other methods involve the use of different reagents and solvents, but the overall reaction mechanism remains similar.

Scientific Research Applications

DIBO has been extensively studied for its potential applications in various scientific research fields, including cancer research, infectious disease research, and neurodegenerative disease research. DIBO has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, DIBO has been shown to have anti-inflammatory and anti-viral activity, making it a potential candidate for the treatment of infectious diseases such as HIV and hepatitis C. DIBO has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

Molecular Formula

C24H28N2O2S

Molecular Weight

408.6 g/mol

IUPAC Name

(5E)-2-(3,4-dimethylphenyl)imino-3-ethyl-5-[[4-(2-methylpropoxy)phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H28N2O2S/c1-6-26-23(27)22(14-19-8-11-21(12-9-19)28-15-16(2)3)29-24(26)25-20-10-7-17(4)18(5)13-20/h7-14,16H,6,15H2,1-5H3/b22-14+,25-24?

InChI Key

CTPDULBJJINEQS-APPGCKKWSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC(C)C)/SC1=NC3=CC(=C(C=C3)C)C

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC(C)C)SC1=NC3=CC(=C(C=C3)C)C

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC(C)C)SC1=NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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